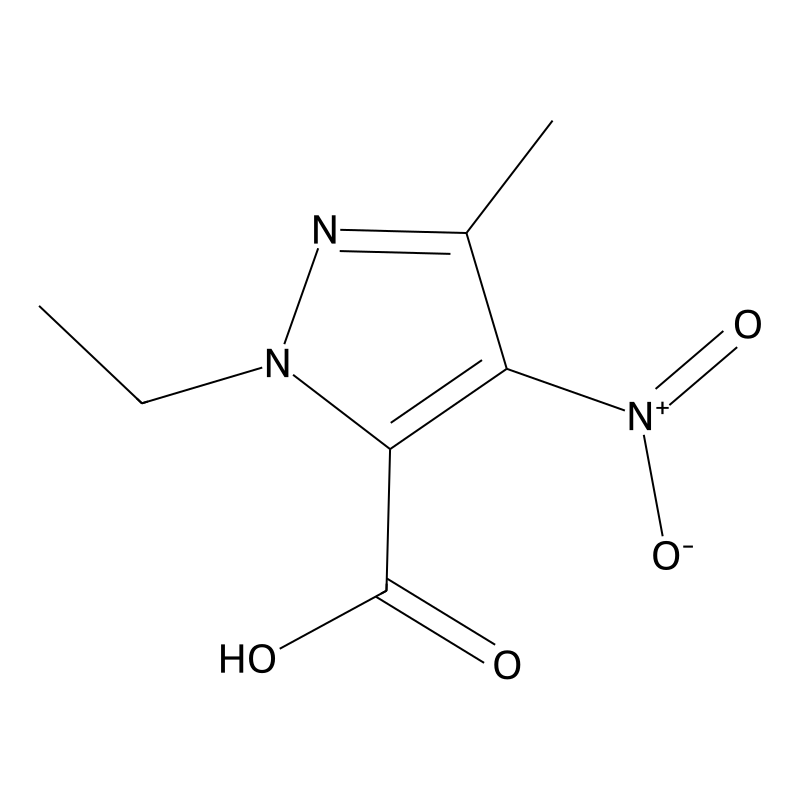

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Content Navigation

Late-stage N-alkylation of pyrazole scaffolds for pyrazolo[3,4-d]pyrimidine kinase inhibitors often yields regioisomeric mixtures and low yields. This 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid provides the exact regiochemistry, eliminating isomeric byproducts and enabling efficient cyclization. • Pre-installed 1-ethyl-3-methyl regiochemistry avoids costly alkylation. • 4-Nitro group directs key amidation, then reduces to amine for ring closure. • Available at kilogram scale for preclinical and early development supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a functionally critical, substituted pyrazole derivative. This class of compounds serves as a pivotal building block in medicinal and process chemistry, primarily for the synthesis of pyrazolo[3,4-d]pyrimidines. [REFS-1, REFS-2] These pyrimidine-fused scaffolds are bioisosteres of purines and form the core structure of numerous kinase inhibitors and other targeted therapeutics, making the precise substitution pattern of the pyrazole precursor a key determinant of the final active pharmaceutical ingredient's (API) identity and efficacy. [3]

Research Fit

References

- [1] Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Medicinal Chemistry Research, 26(7), 1543–1554.

- [2] El-Malah, A. A., Al-Harbi, S. A., & Arbab, A. H. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020.

- [3] Fouad, M. A., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. International Journal of Molecular Sciences, 16(7), 16347-16364.

In process chemistry and drug discovery, the specific alkyl substitutions on the pyrazole ring are not interchangeable. Substituting this compound with an N-methyl, N-propyl, or unsubstituted (N-H) analog would result in the synthesis of a completely different final molecule, negating its utility as a precursor for a specific, targeted API. Furthermore, the 4-nitro group is strategically essential for established, high-yield synthetic routes that require its electron-withdrawing properties for intermediate steps (e.g., amidation) before its eventual reduction and cyclization to form the pyrazolopyrimidinone core. Attempting to bypass this by starting with a pre-reduced 4-amino analog can compromise the yields and purity of critical intermediate steps.

Substitution Risk

Precursor Integrity for Kinase Inhibitor Synthesis

This compound's value lies in its exact structure as a non-interchangeable intermediate. In multi-step syntheses of complex APIs like kinase inhibitors, the N-ethyl and C3-methyl groups are integral parts of the final molecular design, required for target binding and biological activity. Using a close analog, such as the N-methyl/C3-propyl precursor for Sildenafil, would produce the wrong molecule. Therefore, procuring this exact CAS number is a prerequisite for reaching the intended final product, making it a critical raw material.

| Evidence Dimension | Downstream Product Identity |

| Target Compound Data | Leads to the synthesis of the intended 1-ethyl-3-methyl-pyrazolo[3,4-d]pyrimidine target molecule. |

| Comparator Or Baseline | Any other substituted pyrazole (e.g., 1-methyl-3-propyl-pyrazole-5-carboxylic acid): Leads to a different, non-target molecule (e.g., Sildenafil). |

| Quantified Difference | 100% variance in final product identity. |

| Conditions | Multi-step synthesis of pyrazolo[3,4-d]pyrimidine-based APIs. |

For process chemists and medicinal chemists, using this specific precursor is the only viable route to the intended final compound, making it a go/no-go procurement decision.

4-Nitro Group Enables Efficient Amidation-Cyclization

The 4-nitro group is not merely a masked amine; its strong electron-withdrawing nature is critical for the success of sequential reaction pathways. In well-established industrial syntheses of related compounds, the pyrazole carboxylic acid is first nitrated, then converted to a carboxamide, and only then is the nitro group reduced to an amine for subsequent cyclization. This sequence is often higher yielding and produces a cleaner product profile than attempting to form the carboxamide from the corresponding 4-amino-pyrazole-5-carboxylic acid, where the amine's basicity can interfere with the reaction. Procuring the 4-nitro form ensures compatibility with this robust and validated synthetic route.

| Evidence Dimension | Synthetic Route Compatibility |

| Target Compound Data | Enables the Nitration -> Amidation -> Reduction -> Cyclization pathway. |

| Comparator Or Baseline | 4-Amino-pyrazole precursor: Amine basicity can interfere with the amidation step, potentially requiring protecting groups and leading to lower process efficiency. |

| Quantified Difference | Qualitatively higher process efficiency and yield by avoiding side reactions or additional protection/deprotection steps. |

| Conditions | Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one core. |

This compound is designed for a specific, efficient industrial synthesis pathway, saving process chemists from costly and time-consuming route-scouting with less suitable precursors.

Defined Regiochemistry Prevents Isomeric Impurities

Synthesizing the pyrazole core with the N-ethyl group already in place provides absolute control over regiochemistry. Alternative routes that involve alkylating the pyrazole nitrogen at a later stage often lead to mixtures of N1 and N2 alkylated isomers. [1] For example, reacting 3-methyl-1H-pyrazole-4-carboxylate with methyl iodide can produce a 1:1 mixture of the desired 1,3-dimethyl isomer and the 1,5-dimethyl isomer. Separating such isomers on a large scale is often difficult and costly, leading to significant yield loss. Procuring this pre-alkylated compound eliminates this problem entirely.

| Evidence Dimension | Isomeric Purity |

| Target Compound Data | Provides a single, defined N1-ethyl regioisomer. |

| Comparator Or Baseline | Late-stage alkylation of an N-H pyrazole precursor: Can yield mixtures of regioisomers (e.g., 1:1 mixture of N1 and N2 methylated products). [<a href="https://patents.google.com/patent/WO2015097658A1/en" target="_blank">1</a>] |

| Quantified Difference | Potentially avoids a 50% yield loss and eliminates the need for costly isomeric separation. |

| Conditions | Synthesis of N-alkylated pyrazole derivatives. |

This compound offers process security and economic advantage by preventing the formation of hard-to-separate isomeric impurities, directly impacting final product yield and purity.

Kinase Inhibitor API Precursor

This compound is the correct choice when the synthetic target is a pyrazolo[3,4-d]pyrimidine-based drug or candidate molecule that specifically requires the 1-ethyl and 3-methyl substitution pattern for its biological function. [1]

Regiochemical Purity at Scale

Ideal for kilogram-scale synthesis where avoiding isomeric byproducts is critical for efficiency and cost-effectiveness. Using this pre-defined regioisomer prevents yield losses associated with late-stage N-alkylation reactions. [2]

Scaffold for Kinase Inhibitor Libraries

Serves as a key building block for creating focused libraries of potential kinase inhibitors. Its specific substitution pattern provides a crucial data point for structure-activity relationship (SAR) studies when compared against N-methyl, N-propyl, or other C3-substituted analogs. [3]

Application Fit Matrix

References

- [1] El-Malah, A. A., Al-Harbi, S. A., & Arbab, A. H. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... Molecules, 29(21), 5020.

- [2] Bobbio, C., & Fochi, M. (2015). Process for the regioselective synthesis of pyrazoles. WO2015097658A1.

- [3] Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors... Organic & Biomolecular Chemistry, 5(24), 3963-3970.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types